2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one
Description
2-[3-(Trifluoromethyl)benzoyl]cyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by a trifluoromethyl-substituted benzoyl group at the 2-position of the cyclohexanone ring. This compound is structurally significant due to the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances metabolic stability and influences reactivity in synthetic pathways.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)18/h3-5,8,11H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYSLFSOJBJMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with cyclohexanone under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The position of the trifluoromethyl group on the benzoyl moiety significantly impacts physicochemical properties. For example:
- 3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2) and 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) are precursors for benzoyl-containing compounds. The 3-substituted derivative (as in the target compound) exhibits distinct steric and electronic profiles compared to the 4-substituted analog, influencing reactivity in nucleophilic acyl substitution reactions .
- 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one (corrected from "2-(3-methoxyphenyl)-2-(amino)cyclohexan-1-one") demonstrates how amino and alkoxy substituents alter pharmacokinetic properties, such as solubility and bioavailability, relative to trifluoromethyl groups .
Cyclohexanone-Based Analogues
- Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one): This compound replaces the trifluoromethylbenzoyl group with a fluorophenyl and ethylamino moiety, resulting in altered receptor-binding affinities. Fluorexetamine’s psychoactive properties highlight the role of amino substituents in modulating biological activity compared to the inert benzoyl group in the target compound .
- 3-(Trifluoromethyl)-2-cyclohexen-1-one (CAS 74031-45-1): This unsaturated analog lacks the benzoyl group but shares the trifluoromethyl substitution. Its conjugated system increases electrophilicity, making it more reactive in Diels-Alder reactions than the saturated target compound .
Isomeric and Stereochemical Variants
- (3R)-3-(Trifluoromethyl)cyclohexan-1-one (CAS 2380485-28-7) and (3S)-3-(trifluoromethyl)cyclohexan-1-one (CAS 2472206-16-7): These enantiomers, currently under development, demonstrate the importance of stereochemistry in drug design. Their axial chirality contrasts with the planar benzoyl group in the target compound, affecting interactions with chiral biological targets .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Utility : The target compound’s benzoyl group enables diverse functionalization, as seen in Pd-catalyzed cross-coupling strategies used for analogous thiophene derivatives .
- Biological Relevance: Trifluoromethyl groups enhance lipophilicity and metabolic resistance, but the absence of amino or hydroxyl groups in the target compound limits its direct bioactivity compared to fluorexetamine or stereoisomeric cyclohexanones .
- Regulatory Considerations: Accurate nomenclature (e.g., distinguishing ethylamino from amino groups) is critical in forensic and pharmaceutical contexts, as highlighted by corrections in published toxicology reports .
Biological Activity
2-[3-(Trifluoromethyl)benzoyl]cyclohexan-1-one, a compound with potential therapeutic applications, has garnered attention due to its unique structural properties and biological activities. This article delves into its biological activity, including antimicrobial, antifungal, antiviral properties, and its role in enzyme inhibition and receptor binding.
Chemical Structure and Properties
The compound features a cyclohexanone core substituted with a trifluoromethylbenzoyl group. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their biological activity.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives with a trifluoromethyl group can significantly inhibit bacterial growth compared to their non-fluorinated analogs.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| 2-Nitro-4-trifluoromethylbenzoyl derivatives | Enhanced antibacterial activity |
Antifungal Activity
The compound has also been explored for its antifungal properties. In vitro studies have demonstrated that it can inhibit the growth of various fungal strains, indicating its potential as a therapeutic agent in treating fungal infections.
Antiviral Effects
Preliminary investigations suggest that this compound may possess antiviral properties. The mechanism appears to involve interference with viral replication processes, although detailed studies are required to elucidate the specific pathways involved.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : It has been shown to bind to serotonin and dopamine receptors, modulating neurotransmitter levels and influencing mood and behavior.
- Enzyme Inhibition : The compound inhibits enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), impacting neurotransmitter dynamics in the brain.
Case Studies
-
Tyrosinemia Type I (TT1) : A notable application of related compounds like NTBC (Nitisinone) demonstrates the therapeutic potential of trifluoromethyl-substituted cyclohexanones in metabolic disorders. NTBC has been effective in managing TT1 by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), preventing toxic metabolite accumulation.
Patient ID Dosage (mg/kg/day) Outcome 1 0.72 Improved liver function 2 0.72 Decreased renal complications 5 1 Severe neurological crises upon discontinuation - In Vitro Studies : Various studies have assessed the efficacy of this compound against different pathogens, highlighting its potential use in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
